
3-(Ethenyloxy)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethenyloxy)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with an ethenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenyloxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with ethenol in the presence of an acid catalyst. This reaction typically requires controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Ethenyloxy)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Ethyl-substituted cyclohexene.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Ethenyloxy)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethenyloxy)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyloxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Cyclohexene: A simple cycloalkene with similar structural features but lacking the ethenyloxy group.
Phellandrene: A cyclic monoterpene with a similar ring structure but different functional groups.
Propiedades
Número CAS |
80816-25-7 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-ethenoxycyclohexene |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |
Clave InChI |
FWJVGWSHHYKZAW-UHFFFAOYSA-N |
SMILES canónico |
C=COC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


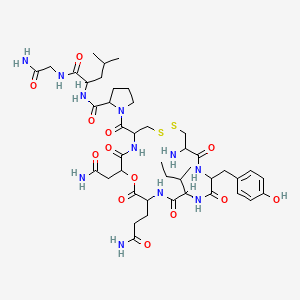
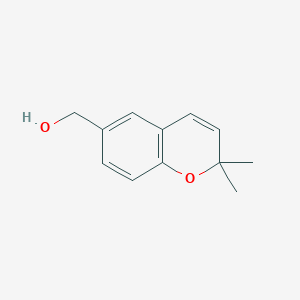
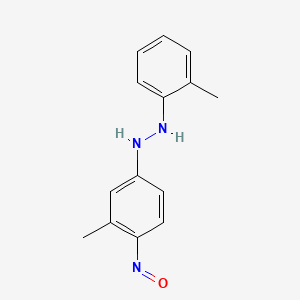
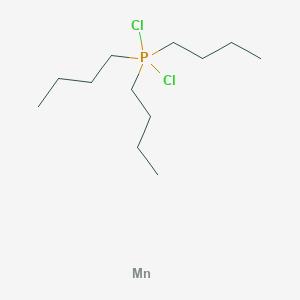
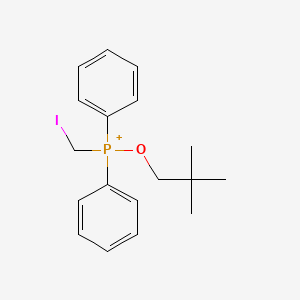
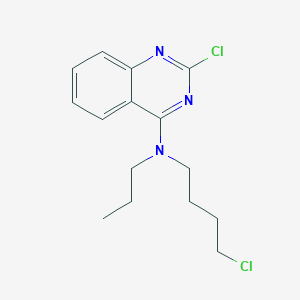
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)

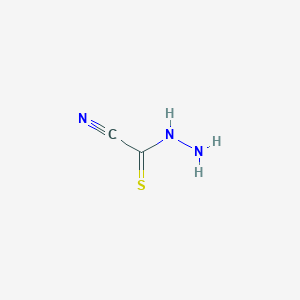

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
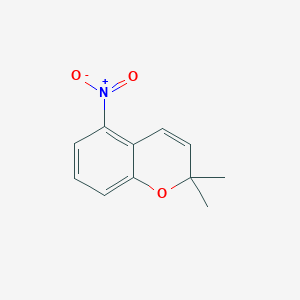
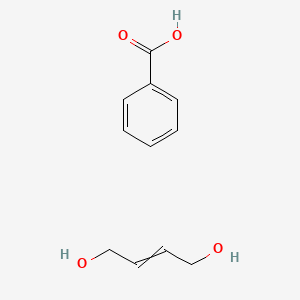
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)
